molecular formula C13H18O B155562 Heptanophenone CAS No. 1671-75-6

Heptanophenone

Cat. No.: B155562
CAS No.: 1671-75-6
M. Wt: 190.28 g/mol
InChI Key: UXMQORVHJMUQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a clear, slightly yellow liquid at room temperature and has a molecular weight of 190.28 g/mol . This compound is used in various chemical applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptanophenone can be synthesized through the Friedel-Crafts acylation of benzene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, this compound is produced using similar Friedel-Crafts acylation methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions: Heptanophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Heptanophenone exerts its effects primarily through interactions with enzymes. For example, it acts as a substrate for cytochrome P450 enzymes, which catalyze its oxidation. The mechanism involves the binding of this compound to the active site of the enzyme, followed by electron transfer and the formation of oxidized metabolites .

Comparison with Similar Compounds

  • Hexanophenone (1-phenylhexan-1-one)
  • Valerophenone (1-phenylpentan-1-one)
  • Octanophenone (1-phenyl-octan-1-one)

Comparison: Heptanophenone is unique due to its longer alkyl chain compared to hexanophenone and valerophenone, which influences its physical properties and reactivity. The longer chain also affects its solubility and boiling point. Compared to octanophenone, this compound has a slightly shorter chain, making it less hydrophobic and more reactive in certain chemical reactions .

Properties

IUPAC Name

1-phenylheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMQORVHJMUQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048194
Record name Heptanophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1671-75-6
Record name Heptanophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1671-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Heptanone, 1-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptanophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylheptan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.275
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEPTANOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX07WP06JY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Under the same reaction procedure and conditions as in Example 1 (benzaldehyde 0.5 mmol, 2-amino-3-picoline 0.1 mmol, aniline 0.3 mmol, bezoic acid 0.03 mmol, 1-hexene 2.5 mmol, toluene 0.87 mmol), the mixture in a 500 ml pressure reactor was stirred at normal temperature for 2-3 minutes and then various transition metal catalysts as shown in the following table 6 were added to each reactor. While the reactor was stopped with a stopper, the reactants were heated at 130° C. for 1 hour with stirring. After completion of the reaction, gas chromatography was conducted to determine the yields of heptanophenone, products according to various transition metal catalysts. The results are shown in Table 6, below.
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Quantity
0.87 mmol
Type
reactant
Reaction Step One
[Compound]
Name
transition metal
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under the same reaction procedure and conditions as in Example 1 (benzaldehyde 0.5 mmol, 2-amino-3-picoline 0.1mmol, aniline 0.3 mmol, bezoic acid 0.03 mmol, 1-hexene 2.5 mmol, toluene 0.87 mmol), the mixture in a 500 ml pressure reactor was stirred at normal temperature for 2-3 minutes and then combined with Rh(PPh3)3Cl 1 0.01 mmol. While the reactor was stopped with a stopper, the reactants were stirred at various temperatures (70-130° C.) as shown in the following table 10 for 1 hour. After completion of the reaction, gas chromatography was conducted to determine the yields of heptanophenone, products according to various temperatures and the results are given in Table 10, below.
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Quantity
0.87 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Rh(PPh3)3Cl
Quantity
0.01 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Under the same reaction procedure and conditions as in Example 1 (benzaldehyde 0.5 mmol, 2-amino-3-picoline 0.1 mmol, aniline 0.3 mmol, 1-hexene 2.5 mmol, toluene 0.87 mmol), various kinds of acids 0.03 mmol as shown in the following table 4, were added to each 500 ml pressure reactor. The mixture was stirred at normal temperature for 2-3 minutes and then combined with Rh(PPh3)3Cl 0.01 mmol. While the reactor was stopped with a stopper, the reactants were heated at 130° C. for 1 hour with stirring. After completion of the reaction, gas chromatography was conducted to determine the yields of heptanophenone, products from various acids and the results are given in Table 4, below.
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Quantity
0.87 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Rh(PPh3)3Cl
Quantity
0.01 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Under the same reaction procedure and conditions as in Example 1 (benzaldehyde 0.5 mmol, 2-amino-3-picoline 0.1 mmol, aniline 0.3 mmol, bezoic acid 0.03 mmol), 1-hexene and toluene at various amounts as shown in the following table 8, were added to each 500 ml pressure reactor. The mixture was stirred at normal temperature for 2-3 minutes and then combined with Rh(PPh3)3Cl 0.01 mmol. While the reactor was stopped with a stopper, the reactants were heated at 130 ° C. for 1 hour with stirring. After completion of the reaction, gas chromatography was conducted to determine the yields of heptanophenone, products according to 1-hexene and toluene of various amounts. The results are given in Table 8, below.
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Rh(PPh3)3Cl
Quantity
0.01 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptanophenone
Reactant of Route 2
Reactant of Route 2
Heptanophenone
Reactant of Route 3
Reactant of Route 3
Heptanophenone
Reactant of Route 4
Reactant of Route 4
Heptanophenone
Reactant of Route 5
Reactant of Route 5
Heptanophenone
Reactant of Route 6
Reactant of Route 6
Heptanophenone
Customer
Q & A

Q1: What are the common analytical techniques used to identify and quantify Heptanophenone?

A1: Several analytical techniques have been employed to characterize and quantify this compound. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is frequently used to identify volatile organic compounds, including this compound, in environmental samples. []
  • High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection, is useful for separating and quantifying this compound in mixtures. []
  • Nuclear Magnetic Resonance Spectroscopy (NMR): NMR provides detailed structural information about this compound, aiding in its identification and characterization. []
  • Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups present in this compound, contributing to its overall characterization. []

Q2: How does this compound behave as an inhibitor in biological systems?

A2: Research indicates that this compound and similar alkyl phenyl ketones act as substrate inhibitors of carbonyl reductase activity in pig heart cytosol. [] They compete with the enzyme's natural substrates, thereby hindering its activity. The inhibitory potency of these ketones appears to be related to their chain length, with Hexanophenone demonstrating stronger inhibition compared to this compound. []

Q3: Has this compound been detected as a pollutant, and if so, what are the potential sources?

A3: Yes, a study identified this compound among other volatile organic compounds present in groundwater samples near filling stations. [] The research suggests potential contamination sources include leaking underground storage tanks and pipelines containing petroleum products, highlighting the importance of environmental monitoring and pollution control measures. []

Q4: What can you tell us about the photochemical behavior of this compound?

A4: While not extensively discussed in the provided research, one study mentions the formation of this compound, alongside other products like cis- and trans-hept-2-enophenone, during the photolysis of benzaldehyde in hex-1-yne. [] This suggests this compound can be generated through photochemical reactions involving benzaldehyde and alkynes.

Q5: Are there established structure-activity relationships for this compound or related compounds?

A5: Although specific SAR data for this compound isn't explicitly detailed, research on its inhibitory activity provides some insights. [] The varying inhibitory potency of alkyl phenyl ketones with different chain lengths suggests a relationship between the alkyl chain length and interaction with the carbonyl reductase active site. [] Further investigation into modifications of the phenyl ring could provide valuable information for developing structure-activity relationships.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.